C29H23ClN2O5

Description

Chemical Identity and Structural Diversity of Compounds Represented by the Formula C29H23ClN2O5

The structural diversity of C29H23ClN2O5 is exemplified by isomers incorporating various heterocyclic cores. These scaffolds are fundamental building blocks in medicinal chemistry, and combining them into hybrid structures is a common strategy for developing new therapeutic agents.

Research has identified hybrid compounds with the formula C29H23ClN2O5 that contain a quinoline (B57606) moiety. One such example is a coumarin-quinoline hybrid synthesized through a Betti's condensation reaction. hrpub.org This reaction involves the one-pot condensation of a phenolic compound (like a hydroxycoumarin), an aldehyde (such as a quinoline-based aldehyde), and an amine. hrpub.orgias.ac.in The resulting molecule incorporates both the quinoline and coumarin (B35378) pharmacophores, which is a strategy aimed at creating compounds with potentially enhanced or novel biological activities. hrpub.org

A significant representative of the C29H23ClN2O5 formula is a coumarin derivative that also features a quinoline ring system. hrpub.orgias.ac.in A study reports the synthesis of a novel coumarin derivative via a Betti's condensation protocol, with its elemental analysis closely matching the theoretical composition of C29H23ClN2O5. ias.ac.inresearchgate.net These hybrid molecules are of interest because both coumarin and quinoline scaffolds are associated with a wide range of pharmacological properties. hrpub.orgnih.govresearchgate.net

Table 1: Analytical Data for a Quinoline-Coumarin Hybrid (C29H23ClN2O5)

| Analysis | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 67.64 | 67.72 |

| Hydrogen (H) | 4.50 | 4.58 |

| Chlorine (Cl) | 6.88 | 6.92 |

| Nitrogen (N) | 5.44 | 5.38 |

Data sourced from studies on Betti's reaction products. hrpub.orgias.ac.inresearchgate.net

While specific compounds with the formula C29H23ClN2O5 containing a pyrrolidinone core are not prominently documented in the searched literature, the pyrrolidinone scaffold is a privileged structure in medicinal chemistry. ontosight.aiacs.org It is a five-membered lactam that serves as a core component in numerous pharmacologically active compounds. acs.org The synthesis of pyrrolidinone derivatives is an active area of research, with methods developed to create complex, functionalized scaffolds for drug discovery. acs.orgnih.gov The creation of a C29H23ClN2O5 isomer with a pyrrolidinone core is theoretically feasible through various synthetic routes that combine appropriate precursors to match the required elemental composition.

Similarly, no specific furan-containing isomer for C29H23ClN2O5 was explicitly identified in the provided search results. Furan (B31954), a five-membered aromatic ring with one oxygen atom, is a versatile building block in organic synthesis. derpharmachemica.comslideshare.net Furan derivatives are components of many pharmaceuticals and biologically active compounds. slideshare.netutripoli.edu.ly The synthesis of complex furan derivatives is well-established, and constructing a molecule with the formula C29H23ClN2O5 would involve combining a furan synthon with other fragments to achieve the target molecular weight and elemental makeup. For instance, a reported synthesis of a furan-containing pyrrolidinone highlights the methods used to create complex heterocyclic systems. acs.org

Significance in Contemporary Chemical and Biological Research

Heterocyclic compounds are a cornerstone of modern drug discovery, with a majority of FDA-approved drugs containing at least one heterocyclic ring. wikipedia.org The significance of compounds with the C29H23ClN2O5 formula lies in the biological activities associated with their constituent heterocyclic systems.

Research on quinoline-coumarin hybrids, including the one identified with the formula C29H23ClN2O5, has focused on their antimicrobial properties. hrpub.orgias.ac.in Studies show that these hybrid molecules exhibit broad-spectrum antibacterial activity against various pathogenic strains. hrpub.orgresearchgate.net The strategy of combining two or more pharmacophores, like coumarin and quinoline, aims to develop multifunctional agents that may overcome drug resistance or offer a broader range of activity. nih.goviapchem.orgacs.org

Table 2: Investigated Biological Activities of Related Heterocyclic Hybrids

| Heterocyclic Hybrid Class | Investigated Biological Activities |

|---|---|

| Quinoline-Coumarin | Antibacterial, Antifungal, Anticancer. hrpub.orgnih.govresearchgate.net |

| Quinoline-Imidazolium | Antifungal, Antibacterial (including anti-tuberculosis). nih.gov |

| Indolinedione-Coumarin | Antibacterial, Antifungal. acs.org |

| Pyrrolidinone-based | NMDA receptor potentiation, Antiviral, Anticancer, Neuroprotective. ontosight.aiacs.org |

The diverse biological activities of these heterocyclic classes underscore the importance of synthesizing novel derivatives for potential therapeutic applications. researchgate.netontosight.aiutripoli.edu.lyacs.orgnih.gov

Historical Context of Related Heterocyclic Compound Classes

The study of heterocyclic chemistry began in the 19th century and has been integral to the development of organic chemistry and pharmaceuticals. researchgate.netnumberanalytics.comnveo.org

Quinoline : The history of quinoline is linked to the fight against malaria. Its parent alkaloid, quinine, was extracted from the bark of the Cinchona tree in 1820. Quinoline itself was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. researchgate.net The development of synthetic antimalarial drugs like chloroquine, based on the quinoline scaffold, was a major milestone in medicine.

Coumarin : The simplest member of this class, coumarin, was first isolated from tonka beans in 1820 by A. Vogel. nveo.org A landmark in synthetic organic chemistry was its first synthesis by William Henry Perkin in 1868. The discovery of the anticoagulant properties of dicoumarol, a coumarin derivative found in spoiled sweet clover, led to the development of important drugs like warfarin.

Pyrrolidine (B122466) and Pyrrolidinone : The pyrrolidine ring is a fundamental structure in nature, most notably forming the basis of the amino acid proline. Its parent aromatic compound, pyrrole, was first obtained by the dry distillation of bones in 1834. wikipedia.orgresearchgate.net The pyrrolidinone scaffold has become a highly valued "privileged scaffold" in modern medicinal chemistry, prized for its structural versatility and presence in numerous approved drugs. acs.orgnih.govfrontiersin.org

Furan : The name "furan" is derived from the Latin furfur, meaning bran. wikipedia.org Furfural, a key furan derivative, was discovered by Johann Wolfgang Döbereiner in 1832. derpharmachemica.comwikipedia.orgresearchgate.net Furan itself was first prepared in 1870. slideshare.netwikipedia.org Furan derivatives are essential in the chemical industry and are found in a variety of pharmaceuticals, such as the diuretic furosemide (B1674285) and the anti-ulcer drug ranitidine. slideshare.net

Structure

3D Structure

Properties

Molecular Formula |

C29H23ClN2O5 |

|---|---|

Molecular Weight |

515.0 g/mol |

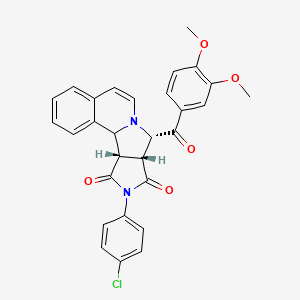

IUPAC Name |

(11S,12R,16S)-14-(4-chlorophenyl)-11-(3,4-dimethoxybenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione |

InChI |

InChI=1S/C29H23ClN2O5/c1-36-21-12-7-17(15-22(21)37-2)27(33)26-24-23(25-20-6-4-3-5-16(20)13-14-31(25)26)28(34)32(29(24)35)19-10-8-18(30)9-11-19/h3-15,23-26H,1-2H3/t23-,24+,25?,26-/m0/s1 |

InChI Key |

LXAIVCHHSHJWRD-HLMSNRGBSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)[C@@H]2[C@H]3[C@@H](C4N2C=CC5=CC=CC=C45)C(=O)N(C3=O)C6=CC=C(C=C6)Cl)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2C3C(C4N2C=CC5=CC=CC=C45)C(=O)N(C3=O)C6=CC=C(C=C6)Cl)OC |

Origin of Product |

United States |

Synthetic Methodologies for C29h23cln2o5 and Its Derivatives

General Principles of C29H23ClN2O5 Synthesis

The synthesis of the target molecule C29H23ClN2O5, a quinoline-coumarin hybrid structure, is typically achieved through a convergent synthetic strategy. This approach involves the separate synthesis of the core heterocyclic systems—the quinoline (B57606) and coumarin (B35378) moieties—which are then coupled to form the final compound. The general principle hinges on the strategic formation of carbon-carbon and carbon-nitrogen bonds to construct these bicyclic and tricyclic systems. Key reactions such as condensations, cyclizations, and annulations are fundamental to these synthetic pathways. The modular nature of this approach allows for the introduction of various substituents on either the quinoline or coumarin fragments, enabling the generation of a library of derivatives.

Targeted Synthesis of Specific C29H23ClN2O5 Structural Classes

The construction of C29H23ClN2O5 necessitates the synthesis of its constituent quinoline and coumarin skeletons. Specific and efficient methods are employed for each, which are detailed below.

Quinoline Skeleton Synthesis Approaches

The quinoline moiety of C29H23ClN2O5 is a critical pharmacophore, and its synthesis can be accomplished through several reliable methods.

Chloramine-T has emerged as an efficient catalyst for the synthesis of substituted quinolines via the Friedlander annulation. acgpubs.orgacgpubs.org This method involves the reaction of a 2-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group, such as a β-ketoester. The reaction is typically carried out in a suitable solvent like acetonitrile (B52724) at reflux temperature. acgpubs.orgacgpubs.org The use of Chloramine-T offers advantages such as high yields, relatively mild reaction conditions, and shorter reaction times compared to traditional methods that often require high temperatures and harsh acidic or basic catalysts. acgpubs.org For instance, the reaction between a 2-aminoaryl ketone and a ketone can be effectively catalyzed by Chloramine-T in refluxing acetonitrile to produce the corresponding quinoline derivative in very good yields. acgpubs.org This protocol has been successfully applied to synthesize a variety of quinoline derivatives. acgpubs.org

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Yield |

| 2-Aminoacetophenone | Ethyl acetoacetate (B1235776) | Chloramine-T | Acetonitrile | Reflux | Excellent acgpubs.org |

| 2-Aminoaryl ketone | Ketone | Chloramine-T | Acetonitrile | Reflux | Very Good acgpubs.org |

The Friedlander annulation is a cornerstone of quinoline synthesis and provides a direct route to polysubstituted quinolines. acs.orgthieme-connect.com This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group. acs.org While classic Friedlander reactions often required high temperatures (150–220 °C) or strong acids and bases, numerous modern catalysts have been developed to facilitate the reaction under milder conditions. acs.orgthieme-connect.com

A variety of Lewis acids have been shown to be effective catalysts. For example, bismuth(III) triflate (Bi(OTf)3) has been used to catalyze the reaction between 2-aminobenzophenone (B122507) and acetylacetone, affording a high yield of the corresponding quinoline derivative. thieme-connect.com Another efficient catalyst is ceric ammonium (B1175870) nitrate (B79036) (CAN), which can be used in catalytic amounts (10 mol%) at ambient temperature. acs.org The use of silica-supported P2O5 under solvent-free conditions at 80°C also provides an efficient and green protocol for this transformation. ijcce.ac.ir

| Catalyst | Reactant 1 | Reactant 2 | Yield | Reference |

| Bi(OTf)3 (5 mol%) | 2-Aminobenzophenone | Acetylacetone | 91% | thieme-connect.com |

| Ceric Ammonium Nitrate (10 mol%) | o-Aminoaryl ketone | α-Methylene ketone | Good | acs.org |

| P2O5/SiO2 | 2-Amino-5-chlorobenzophenone | Dimedone | High | ijcce.ac.ir |

Coumarin Skeleton Synthesis Approaches

The coumarin part of the C29H23ClN2O5 molecule is synthesized using established methods, with Betti's condensation being a notable protocol for creating complex coumarin derivatives.

The synthesis of a compound with the molecular formula C29H23ClN2O5 has been specifically reported through a two-step process culminating in a Betti's condensation. hrpub.orgresearchgate.net The initial step involves the synthesis of 4-methyl-7-hydroxycoumarin. This is typically achieved via the Pechmann condensation, reacting resorcinol (B1680541) with ethyl acetoacetate. hrpub.orgijrbat.in

The subsequent and crucial step is the Betti's condensation. This is a one-pot, multi-component reaction involving the synthesized 7-hydroxycoumarin (acting as the phenol (B47542) component), a quinoline-based aldehyde, and an amine. hrpub.org In a specific reported synthesis of a C29H23ClN2O5 derivative, one equivalent of 4-methyl-7-hydroxycoumarin, one equivalent of a quinoline aldehyde, and one equivalent of benzocaine (B179285) (an aromatic amine) are stirred in 95% alcohol. hrpub.org This reaction proceeds at room temperature and yields the final product in high yield (85-90%) after a simple workup. hrpub.org This reaction is a variation of the Mannich reaction, involving the aminoalkylation of the acidic proton on the coumarin ring. hrpub.orgijrbat.in

Reaction Scheme for a C29H23ClN2O5 derivative via Betti's Condensation:

Step 1: Coumarin Synthesis (Pechmann Condensation)

Resorcinol + Ethyl acetoacetate → 4-methyl-7-hydroxycoumarin hrpub.orgijrbat.in

Yield: 95% hrpub.org

Step 2: Betti's Condensation

4-methyl-7-hydroxycoumarin + Quinoline aldehyde + Benzocaine → C29H23ClN2O5 derivative hrpub.org

Solvent: 95% Alcohol hrpub.org

Conditions: Stirred for 3 hours, then kept at room temperature for 12 hours hrpub.org

Yield: 85-90% hrpub.org

Multi-Step Synthetic Strategies

Multi-step synthesis is a cornerstone of organic chemistry, allowing for the construction of complex molecules from simpler, readily available starting materials through a sequence of reactions. littleflowercollege.edu.in This process often involves the formation of one or more intermediate compounds en route to the final product. littleflowercollege.edu.in For complex targets, chemists often employ retrosynthetic analysis, a method of working backward from the desired product to identify viable precursors and reaction pathways. littleflowercollege.edu.inyoutube.com

A specific isomer of C29H23ClN2O5, a coumarin derivative, has been synthesized using a two-step protocol. researchgate.nethrpub.org The initial step involves the creation of a 4-methyl-7-hydroxycoumarin scaffold through the condensation of resorcinol with ethyl acetoacetate. researchgate.net The second step utilizes the Betti's reaction to introduce the remaining structural complexity. researchgate.nethrpub.org This strategic sequence allows for the controlled construction of the final, complex molecule. researchgate.net Another example of a multi-step process is the synthesis of 4-bromo-2-chloroaniline (B1269894) from aniline (B41778), which involves protecting group chemistry, electrophilic aromatic substitution, and subsequent deprotection to yield the final product. researchgate.net

| Reaction Step | Description | Starting Materials | Reference |

| Step 1 | Synthesis of Coumarin Scaffold | Resorcinol, Ethylacetoacetate | researchgate.net |

| Step 2 | Betti's Reaction | 4-methyl-7-hydroxycoumarin, Aldehyde, Aromatic Amine | researchgate.nethrpub.org |

Pyrrolidinone Scaffold Synthesis Methodologies

The pyrrolidinone ring is a vital scaffold found in many biologically active compounds. beilstein-journals.org Its synthesis is a significant area of research, with various methods developed to construct this five-membered lactam ring. beilstein-journals.orgnih.gov

A prevalent strategy for building the pyrrolidinone core involves the condensation of aldehydes and amines. nih.gov This reaction typically forms a reactive imine intermediate, which then undergoes further transformations. beilstein-journals.orgnih.gov

One notable example is a three-component reaction where an aldehyde, an amine, and a nitro ester combine to form pyrrolidinone derivatives. nih.gov The mechanism suggests that the condensation of the amine and aldehyde first generates an imine. This intermediate then participates in a Mannich-type addition with the nitro ester, followed by an irreversible lactamization to yield the final pyrrolidinone product. nih.gov

Similarly, substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones can be prepared through a three-component reaction of an aromatic aldehyde, aniline, and ethyl 2,4-dioxovalerate. beilstein-journals.org The initial step is the acid-catalyzed condensation of the aldehyde and aniline to form an iminium species, which then reacts with the enol form of ethyl 2,4-dioxovalerate to build the heterocyclic ring system. beilstein-journals.org

| Reaction Type | Components | Key Intermediate | Product | Reference |

| Three-Component Reaction | Aldehyde, Amine, Nitro ester | Imine | Pyrrolidinone derivative | nih.gov |

| Three-Component Reaction | Aromatic Aldehyde, Aniline, Ethyl 2,4-dioxovalerate | Iminium salt | 4-acetyl-3-hydroxy-3-pyrroline-2-one | beilstein-journals.org |

The pyrrolidinone scaffold can also be synthesized through the strategic modification of functional groups in acyclic precursors. A multi-step synthesis starting from a chiral Morita–Baylis–Hillman (MBH) adduct demonstrates this approach. The process involves a linear, three-step sequence: ozonolysis of a double bond in the MBH adduct, stereoselective reduction of a ketone, and a final amidation reaction that results in cyclization to form the pyrrolidone ring. nih.gov Another powerful method for constructing the pyrrolidine (B122466) ring is the [3+2] dipolar cycloaddition between an azomethine ylide and an alkene, which allows for the direct formation of the five-membered ring with control over stereochemistry. acs.org

Furan (B31954) Ring System Synthesis Strategies

The furan ring is another important heterocyclic motif present in a wide array of natural products and functional compounds. psu.edunih.gov The synthesis of substituted furans often requires regiochemical control due to the reactivity of the furan ring. psu.edu

One advanced strategy involves the use of organosilyl groups. psu.edu These groups can act as removable blocking groups, allowing for the introduction of substituents at specific positions that are otherwise difficult to functionalize. psu.edu Furthermore, the silyl (B83357) group can be directly replaced via an ipso-substitution, providing a versatile tool for creating multi-substituted furans. psu.edu

Other methods include the intramolecular cyclization of unsaturated acyloxy sulfones, which can be deprotonated to trigger ring formation, yielding fused furan systems. nih.gov Modern catalytic techniques have also been developed, such as a gold-catalyzed cycloisomerization, which enables the late-stage formation of the furan ring under mild conditions, a strategy inspired by biosynthetic pathways. nih.gov

Advanced Synthetic Techniques and Green Chemistry in C29H23ClN2O5 Production

Modern chemical synthesis places a strong emphasis on "green chemistry," which aims to design processes that are environmentally benign. organic-chemistry.orgrsc.org Key principles include maximizing atom economy, using safer solvents and reagents, employing catalytic processes over stoichiometric ones, and reducing the number of synthetic steps like protection and deprotection. organic-chemistry.orgmatanginicollege.ac.in

The synthesis of a coumarin isomer of C29H23ClN2O5 employed Betti's methodology, which is a one-pot condensation reaction. researchgate.nethrpub.org Such procedures are highly desirable as they align with green chemistry principles by reducing waste and improving efficiency. researchgate.nethrpub.org The use of environmentally benign chlorinating agents, such as N-chlorosuccinimide, which produces a non-toxic succinimide (B58015) by-product, is another example of a greener approach that could be applied in relevant syntheses. mdpi.com

One-Pot Reaction Efficiencies

The Betti's reaction used in the synthesis of a C29H23ClN2O5 isomer is a prime example of a one-pot process, where a phenol, an aldehyde, and an amine condense in a single step. researchgate.nethrpub.org Multi-component reactions (MCRs), such as those used to generate pyrrolidinone scaffolds, are inherently one-pot procedures and are celebrated for their efficiency and high atom economy. beilstein-journals.orgnih.gov These advanced techniques are crucial for developing more sustainable and commercially viable synthetic routes for complex molecules. nih.gov

Environmentally Benign Reaction Conditions

The synthesis of a specific isomer of C29H23ClN2O5, identified as Ethyl 4-{[(2-chloroquinolin-3-yl)(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]amino}benzoate, has been achieved through an environmentally conscious modification of the Betti's condensation reaction. ias.ac.inhrpub.org This one-pot, three-component reaction offers a significant improvement over traditional methods that often require harsh conditions, long reaction times, and the use of hazardous reagents. ias.ac.in

A key feature of this green synthesis is the use of zeolite, a reusable and environmentally friendly catalyst. ias.ac.in The reaction proceeds by stirring equimolar amounts of a quinoline or chromene derivative, a substrate amine, and a carbonyl compound in the presence of 0.5 g of zeolite. ias.ac.in This method is notable for its operational simplicity, short reaction times (1-2 hours), and high yields. ias.ac.in The work-up procedure is also simplified, avoiding the need for extraction and chromatographic purification, which further enhances its green credentials by reducing solvent usage and waste generation. ias.ac.in

The reaction can be carried out under ambient conditions, and in some variations, in a limited amount of ethanol (B145695) at room temperature. ias.ac.inhrpub.org For instance, one procedure involves dissolving the reactants in 95% ethanol and stirring the mixture for 3 hours, followed by allowing it to stand for 12 hours at room temperature. hrpub.org The product crystallizes directly from the reaction mixture and can be isolated by simple filtration, yielding an analytically pure product after recrystallization from ethanol. hrpub.org This approach highlights the potential for high atom economy and stereo-specificity. ias.ac.in

The table below summarizes the key aspects of the environmentally benign synthesis of Ethyl 4-{[(2-chloroquinolin-3-yl)(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]amino}benzoate.

| Parameter | Condition | Environmental Advantage | Reference |

| Catalyst | Zeolite (0.5 g) | Reusable, non-toxic | ias.ac.in |

| Solvent | Limited ethanol or solvent-free | Reduced solvent waste | ias.ac.inhrpub.org |

| Temperature | Room Temperature | Energy efficient | hrpub.org |

| Reaction Time | 1-2 hours (with zeolite) | Increased efficiency | ias.ac.in |

| Purification | Filtration and recrystallization | Avoids chromatography, reduces solvent use | ias.ac.inhrpub.org |

| Yield | Excellent (up to 97%) | High efficiency, less waste | ias.ac.inhrpub.org |

Another isomer of C29H23ClN2O5, Methyl 4-(1-(2-(1H-indol-3-yl)ethyl)-3-(3-chlorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate, has been synthesized via a multi-component Biginelli-like reaction. acs.org This procedure involves the reaction of methyl 4-formylbenzoate (B8722198), tryptamine, and a pyruvate (B1213749) analogue. While specific "green" aspects are not as explicitly detailed as in the Betti's reaction, the one-pot nature of multi-component reactions is inherently more efficient and environmentally friendly than multi-step syntheses that require isolation of intermediates. acs.org

The reaction conditions for this synthesis are as follows:

| Reactants | Procedure | Yield | Reference |

| Methyl 4-formylbenzoate (0.39 mmol) | Prepared via procedure I | 22% | acs.org |

| Tryptamine (0.39 mmol) | acs.org | ||

| 3-(3-chlorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole analogue (0.39 mmol) | acs.org |

These examples demonstrate a clear trend towards the adoption of more sustainable practices in the synthesis of complex heterocyclic compounds like C29H23ClN2O5 and its derivatives. The focus on reusable catalysts, ambient reaction conditions, and simplified work-up procedures not only minimizes the environmental footprint but also often leads to more efficient and cost-effective synthetic routes.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of C29h23cln2o5

Theoretical Frameworks of SAR/QSAR for C29H23ClN2O5 Derivatives

The foundational theories of SAR and QSAR provide the essential principles for modifying and optimizing lead compounds like C29H23ClN2O5.

QSAR extends this principle by establishing a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities. This quantitative approach allows for the prediction of the activity of novel derivatives, streamlining the drug discovery process.

A pharmacophore is an essential concept in drug design, representing the specific arrangement of molecular features necessary for biological activity. For C29H23ClN2O5, identifying its pharmacophore involves pinpointing the key hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings that are crucial for its interaction with a biological target. Once the pharmacophore is defined, modification strategies can be employed. These may include isosteric replacements, where one functional group is swapped for another with similar electronic and steric properties, or altering the conformational flexibility of the molecule to enhance its binding affinity.

While the pharmacophore represents the essential features for activity, auxophores are the non-essential parts of the molecule that can still influence its potency, selectivity, and pharmacokinetic properties. In the context of C29H23ClN2O5, modifications to the auxophoric groups can fine-tune its biological activity. For instance, altering the position or nature of the chlorine atom could impact its binding affinity or metabolic stability. Similarly, modifications to other parts of the carbon skeleton could modulate its solubility or ability to cross cell membranes.

Computational Approaches in SAR/QSAR for C29H23ClN2O5

Computational tools are indispensable in modern drug discovery, providing detailed insights into molecular interactions and predictive models for biological activity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. For C29H23ClN2O5, docking simulations can elucidate its binding mode at the atomic level, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the amino acid residues of the target protein. This information is invaluable for understanding the basis of its biological activity and for designing derivatives with improved binding affinity.

A hypothetical molecular docking study of C29H23ClN2O5 derivatives into a target protein might yield results like those in the table below, illustrating how different substitutions affect binding energy.

| Derivative | Substitution | Docking Score (kcal/mol) | Key Interactions |

| C29H23ClN2O5 | - | -9.5 | Hydrogen bond with SER24, Pi-pi stacking with PHE88 |

| Derivative 1 | -Cl replaced with -F | -9.2 | Hydrogen bond with SER24, Pi-pi stacking with PHE88 |

| Derivative 2 | -OCH3 group added | -10.1 | Additional hydrogen bond with LYS30 |

| Derivative 3 | Phenyl ring replaced by pyridine | -8.9 | Loss of some hydrophobic interactions |

3D-QSAR models provide a quantitative correlation between the 3D properties of a molecule and its biological activity. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these models. For a series of C29H23ClN2O5 derivatives, a 3D-QSAR model would be developed by aligning the molecules and calculating their steric and electrostatic fields. The resulting model can be visualized as a contour map, highlighting regions where modifications would likely enhance or diminish biological activity.

The table below presents hypothetical data from a 3D-QSAR study on a series of C29H23ClN2O5 analogs.

| Compound | Experimental Activity (IC50, nM) | Predicted Activity (IC50, nM) | Residual |

| Analog 1 | 50 | 52 | -2 |

| Analog 2 | 120 | 115 | 5 |

| Analog 3 | 25 | 28 | -3 |

| Analog 4 | 80 | 75 | 5 |

These computational models, in conjunction with theoretical SAR principles, provide a powerful framework for the systematic optimization of C29H23ClN2O5 as a potential therapeutic agent.

Predictive Analytics in Activity Forecasting

Predictive analytics, leveraging computational models, plays a crucial role in forecasting the biological activity of novel compounds. In the context of C29H23ClN2O5 and related heterocyclic compounds, machine learning and deep learning algorithms are increasingly employed. These techniques can predict a molecule's bioactivity based on its structural features, thereby accelerating the drug discovery process. For instance, deep neural networks and convolutional neural networks can process molecular representations to predict properties like binding affinity and toxicity. bioscipublisher.comstanford.edu

QSAR models serve as a foundational element of predictive analytics. By establishing a mathematical relationship between physicochemical descriptors and biological activity, these models can forecast the potency of unsynthesized analogs of C29H23ClN2O5. This predictive capability allows for the prioritization of synthetic efforts on compounds with the highest likelihood of desired biological activity. academicjournals.org

Cheminformatics Tools for SAR Analysis

The analysis of SAR is greatly facilitated by a variety of cheminformatics tools. For the coumarin-based scaffold of C29H23ClN2O5, tools such as Petra, Osiris, and Molinspiration have been utilized to calculate physicochemical parameters, toxicity profiles, and drug-likeness. academicjournals.org These tools enable researchers to generate and analyze large datasets of virtual compounds, identifying key structural motifs and substituent effects that govern biological activity.

Advanced cheminformatics techniques like matched molecular pair analysis (MMPA) and R-group decomposition are also employed. MMPA helps in understanding the impact of small, specific structural changes on activity, while R-group decomposition allows for a systematic exploration of the chemical space around a common scaffold. adventinformatics.comblogspot.com For instance, the Molsoft ICM software provides modules for generating SAR tables, performing R-group decomposition, and identifying activity cliffs, which are pairs of structurally similar compounds with a large difference in potency. adventinformatics.com

Experimental Investigations of C29H23ClN2O5 Structure-Activity Relationships

Experimental studies provide the empirical data that underpins and validates computational predictions. For C29H23ClN2O5 and its analogs, several experimental investigations have shed light on their structure-activity relationships.

Impact of Substituent Modifications on Biological Potency

The biological potency of compounds based on the C29H23ClN2O5 scaffold is highly sensitive to substituent modifications. A study on coumarin (B35378) derivatives synthesized via Betti's condensation reaction, including a compound with the formula C29H23ClN2O5, demonstrated the importance of specific substitutions for antimicrobial activity. bioscipublisher.com For instance, the presence of a 2-chloroquinoline (B121035) moiety was found to be a significant contributor to the biological activity. bioscipublisher.com

In a related series of furan-based derivatives, which share some structural similarities, modifications at various positions (R and R1) led to significant differences in bioactivity. The introduction of a methyl group at the R position and a fluorine atom at the R1 position resulted in enhanced in-vitro and in-vivo activity. stanford.edu This highlights the fine-tuning of biological potency that can be achieved through targeted substituent changes.

Table 1: Impact of Substituent Modifications on Biological Activity

| Compound/Analog | Modification | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| C29H23ClN2O5 Analog | Furan (B31954) substitution | Increased antimicrobial activity | bioscipublisher.com |

| C29H23ClN2O5 Analog | 2-Chloroquinoline substitution | Increased antimicrobial activity | bioscipublisher.com |

| Furan-based Analog | R=CH3, R1=F | Better in-vitro and in-vivo activity | stanford.edu |

Stereochemical Influences on Activity

Stereochemistry can play a critical role in the biological activity of chiral molecules. For compounds containing multiple stereocenters, different stereoisomers can exhibit vastly different potencies and selectivities. While specific stereochemical studies on Ethyl 4-{[(2-chloroquinolin-3-yl)(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]amino}benzoate are not extensively reported, research on related complex molecules underscores the importance of this aspect. For example, in a series of pyrrolidinone analogues, the activity was found to be dependent on a single enantiomer, indicating that the biological target can distinguish between stereoisomers. mdpi.com The three-dimensional arrangement of atoms is crucial for optimal interaction with the binding site of a biological target. mdpi.com

Strategies for Lead Optimization through Structural Analogue Development

Lead optimization is a critical phase in drug discovery aimed at enhancing the properties of a promising compound. For coumarin-based compounds like C29H23ClN2O5, several lead optimization strategies can be employed. These include the synthesis and evaluation of a series of structural analogs to establish a robust SAR. rsc.org

One common strategy is the modification of substituents on the core scaffold. For example, exploring different substitutions on the phenyl ring or the coumarin nucleus can lead to improved potency, selectivity, and pharmacokinetic properties. mdpi.com Another approach is scaffold hopping, where the core heterocyclic system is replaced with a bioisosteric equivalent to explore new chemical space and potentially overcome issues like toxicity or poor metabolic stability. rsc.org The development of hybrid molecules, where two or more pharmacophores are combined, is another effective strategy for creating novel compounds with enhanced or dual activities. rsc.org

Preclinical Biological Activity Investigations of C29h23cln2o5 and Its Analogues

In Vitro Efficacy Studies

Antimicrobial Activity Assessments

While the primary therapeutic potential of C29H23ClN2O5 and its analogues has been explored in the context of neurological targets, preliminary in vitro studies have also assessed their efficacy against various microbial pathogens. The core structures of these compounds are of interest for their potential antimicrobial properties.

Investigations into the antibacterial properties of compounds structurally related to C29H23ClN2O5 have revealed activity against both Gram-positive and Gram-negative bacteria. The efficacy of such compounds often depends on their specific structural modifications, which influence their interaction with bacterial cell walls and intracellular targets.

For instance, studies on various heterocyclic compounds, which share structural motifs with C29H23ClN2O5, have demonstrated a broad spectrum of antibacterial action. The effectiveness is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. Some analogues have shown notable potency against pathogenic strains, including those that have developed resistance to conventional antibiotics. For example, certain synthetic polytriazoles have been tested against the ESKAPE group of pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are known for their high rates of antibiotic resistance nih.gov.

The mechanism of action for related compounds can involve the disruption of bacterial cell division or the inhibition of essential enzymes like bacterial gyrases, which are necessary for DNA synthesis nih.govmdpi.com. The antibacterial activity can be significantly different between Gram-positive and Gram-negative bacteria, a difference often attributed to the distinct structures of their cell envelopes nih.gov.

| Bacterial Type | General Findings | Example Pathogens |

|---|---|---|

| Gram-Positive | Analogues have shown efficacy, sometimes comparable to standard-of-care antimicrobials against resistant strains like MRSA. nih.gov | Staphylococcus aureus (including MRSA), Enterococcus faecalis |

| Gram-Negative | Activity is variable; some analogues are effective against carbapenem-resistant Enterobacterales, while others show less potency against non-fermenting bacteria. mdpi.com | Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae |

The antifungal potential of C29H23ClN2O5 analogues has been evaluated against several pathogenic fungal strains, particularly species from the Candida genus, which are common causes of opportunistic infections in humans. Research into natural and synthetic compounds with similar core structures has identified promising antifungal activity.

For example, studies on various flavonoids and polyphenolic compounds have demonstrated significant efficacy against both fluconazole-susceptible and fluconazole-resistant Candida species mdpi.comtums.ac.ir. The antifungal action of these compounds can involve disrupting the fungal cell membrane, inhibiting biofilm formation, or interfering with hyphal growth, which are crucial virulence factors for pathogenic fungi nih.gov. The activity of these compounds is often evaluated by measuring the zone of inhibition in disk diffusion assays or by determining the MIC values mdpi.comnih.gov.

| Fungal Pathogen | Observed Effects of Analogous Compounds | Reference Compounds |

|---|---|---|

| Candida albicans | Inhibition of growth, biofilm formation, and hyphal development. nih.gov | Ketoconazole, Fluconazole tums.ac.irnih.gov |

| Aspergillus niger | Moderate antifungal activity observed in some studies. nih.gov | Ketoconazole nih.gov |

| Candida parapsilosis | Good antifungal properties shown by certain tricyclic flavonoids. mdpi.com | Not specified |

In the evaluation of novel therapeutic agents, their performance is often benchmarked against existing, clinically approved drugs. For antimicrobial assessments, this involves comparing the MIC or zone of inhibition values of the investigational compound to those of standard antibiotics and antifungals.

In studies involving analogues of C29H23ClN2O5, comparisons have been made with agents like daptomycin, vancomycin, and linezolid for antibacterial activity, and with ketoconazole and fluconazole for antifungal activity nih.govnih.gov. Some novel compounds have demonstrated comparable or even superior potency against multi-drug-resistant strains, highlighting their potential as future therapeutics nih.gov. For instance, a chloro-analog of a natural antimicrobial compound was found to eradicate 90% of 39 tested Methicillin-resistant Staphylococcus aureus (MRSA) isolates at concentrations comparable to several standard-of-care drugs nih.gov. Similarly, certain polyphenolic compounds have shown a higher inhibitory effect against some Candida species than fluconazole tums.ac.ir.

Target-Specific Biological Potentiation (e.g., GluN2C-containing receptors)

The compound C29H23ClN2O5, identified as Methyl 4-(1-(2-(1H-indol-3-yl)ethyl)-3-(3-chlorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate, is part of a novel series of pyrrolidinones that act as selective positive allosteric modulators (PAMs) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C subunit. These receptors are ligand-gated ion channels involved in excitatory neurotransmission.

This compound and its analogues, sometimes referred to collectively by the prototypical compound name CIQ, show strong selectivity for GluN2C/D-containing NMDA receptors over those containing GluN2A and GluN2B subunits researchgate.net. This selectivity presents a promising avenue for therapeutic intervention in neurological and psychiatric conditions where modulation of specific NMDA receptor subtypes is desired, potentially avoiding side effects associated with non-selective NMDA receptor antagonists nih.govnih.gov.

The potency and efficacy of C29H23ClN2O5 and its analogues as potentiators of GluN2C-containing NMDA receptors have been characterized using concentration-effect curve analysis in vitro. These analyses are crucial for determining key pharmacological parameters such as the half-maximal effective concentration (EC50), which represents the concentration of a compound that produces 50% of the maximal possible effect.

For C29H23ClN2O5 (referred to as compound 69 in one key study), the EC50 value for potentiation of GluN1/GluN2C receptors was determined to be 0.46 µM. The maximal potentiation observed at saturating concentrations was 338% of the baseline response. This demonstrates a significant ability to enhance the receptor's response to its natural ligand, glutamate. The compound showed over 100-fold selectivity for GluN2C-containing receptors compared to GluN2A, GluN2B, and GluN2D subunits.

The data below summarizes the in vitro potency and maximal efficacy for C29H23ClN2O5 on various NMDA receptor subtypes.

| Receptor Subtype | EC50 (µM) | Maximal Potentiation (% of Control) |

|---|---|---|

| GluN1/GluN2C | 0.46 | 338% |

| GluN1/GluN2A | >30 | Not applicable |

| GluN1/GluN2B | >30 | Not applicable |

| GluN1/GluN2D | 9.4 | 326% |

Selectivity Profiling against Related Receptor Subtypes

The therapeutic efficacy of a small molecule splicing modifier like Risdiplam is critically dependent on its selectivity for the intended target, in this case, the SMN2 pre-mRNA. Off-target effects, where the molecule interacts with other cellular components, can lead to unintended biological consequences. medicineinnovates.comnih.gov

Risdiplam and its close analogues demonstrate a high degree of selectivity for SMN2 exon 7 splicing. nih.govnih.gov This specificity is a significant improvement over earlier compounds in the same chemical series and other splicing modifiers like branaplam. nih.govnih.gov While branaplam modifies the splicing of a large number of transcripts that share a similar splice site sequence to SMN2, Risdiplam's effects are more focused, with reduced efficacy against the few other splicing targets it may influence. nih.gov

This high selectivity is attributed to its unique mechanism of action, which involves binding to two distinct sites on the SMN2 pre-mRNA. nih.govresearchgate.net This dual-site interaction helps ensure that the drug preferentially acts on SMN2, minimizing widespread changes to the transcriptome that could arise from less selective compounds. nih.govmedicineinnovates.com However, studies have shown that at high concentrations, Risdiplam can induce dose-dependent alterations in the expression of thousands of genes and affect a variety of splicing events beyond SMN2, highlighting the importance of concentration in maintaining its selective profile. medicineinnovates.comnih.gov

Cellular Mechanism of Action Elucidation

The primary mechanism of Risdiplam is well-established as the modification of SMN2 pre-mRNA splicing to increase the production of functional SMN protein. patsnap.com However, its remarkable specificity has led to the elucidation of a dual-binding mechanism that distinguishes it from other compounds. nih.gov

Research using Risdiplam analogues suggests it acts on two distinct regions of the SMN2 pre-mRNA to achieve its highly selective effect. nih.govresearchgate.net

5' Splice Site (5'ss) Stabilization : Risdiplam binds to the 5' splice site of intron 7 on the SMN2 pre-mRNA. This binding stabilizes the transient double-strand RNA structure formed between the pre-mRNA and the U1 small nuclear ribonucleoprotein (U1 snRNP) complex. nih.govportico.org This action effectively strengthens a weak splice site, promoting the recruitment of the splicing machinery. nih.govpharmafeatures.com

Exonic Splicing Enhancer 2 (ESE2) Binding : A second binding motif was identified within exon 7 itself, at a site known as exonic splicing enhancer 2 (ESE2). nih.govresearchgate.net It is believed that Risdiplam's interaction with the ESE2 element contributes to its increased specificity for SMN2. nih.gov This binding alters the local RNA structure, inhibiting the binding of a splicing repressor protein (hnRNPG) while promoting the binding of splicing activator proteins (FUBP1 and KHSRP). researchgate.net

This dual-site interaction—stabilizing the U1 snRNP complex at the 5' splice site and simultaneously modulating regulatory protein binding at an exonic enhancer—underpins the compound's high specificity and efficacy. nih.govresearchgate.net

Risdiplam's therapeutic effect is achieved by directly intervening in the molecular pathway of RNA processing, specifically pre-mRNA splicing. drughunter.compharmafeatures.com

RNA Processing : The fundamental cause of SMA is a deficiency of the SMN protein, which results from the loss of the SMN1 gene. patsnap.com A nearly identical gene, SMN2, can produce SMN protein, but due to a single nucleotide difference, its pre-mRNA is typically spliced in a way that excludes a critical segment, exon 7. patsnap.comportico.org This leads to a truncated, unstable, and non-functional protein. patsnap.com Risdiplam acts as an SMN2 splicing modifier. nih.gov It binds to the SMN2 pre-mRNA and influences the splicing machinery to include exon 7 in the final mature mRNA transcript. nih.govpatsnap.com By favoring the creation of full-length SMN2 mRNA, it enables the cell's ribosomes to translate it into a complete and functional SMN protein. pharmafeatures.com

Protein Modulation : The direct molecular pathway of Risdiplam is the modulation of RNA processing, which in turn leads to the modulation of protein levels. By correcting the SMN2 splicing defect, Risdiplam treatment results in a sustained, dose-dependent increase in the amount of functional SMN protein throughout the body, including in the central nervous system (CNS) and peripheral tissues. nih.govnih.gov This increase in SMN protein compensates for the amount lost due to the non-functional SMN1 gene, thereby addressing the root molecular cause of SMA. nih.govpatsnap.com

In Vivo Animal Model Studies

Selection and Characterization of Relevant Animal Models

The preclinical evaluation of compounds like Risdiplam relies heavily on the use of animal models that accurately replicate the genetic and pathological features of human SMA. nih.gov Since SMA is caused by the loss of the human SMN1 gene and the presence of the human SMN2 gene, mouse models have been genetically engineered to mimic this specific genetic architecture. smafoundation.org These models are crucial for studying disease mechanisms and for testing the in vivo efficacy of potential therapeutics. nih.govsmafoundation.org

The severity of the disease in both humans and mouse models is inversely correlated with the copy number of the SMN2 gene; more copies lead to higher baseline SMN protein levels and a milder phenotype. nih.gov Consequently, a variety of mouse models have been developed to represent the full spectrum of SMA severity, from severe, early-lethal forms to milder, chronic forms. nih.govnih.gov

Mice are the most common rodent models used in SMA research due to the availability of genetic tools to recreate the human disease state. nih.gov These models are created by knocking out the mouse's native Smn gene and introducing the human SMN2 gene. smafoundation.org

Several key mouse models have been instrumental in the preclinical study of Risdiplam and its analogues:

"Severe" SMA Models (e.g., SMN2+/+;Smn−/−) : These models possess the human SMN2 gene but lack any functional mouse Smn gene. They exhibit severe phenotypes, including significant motor deficits and a lifespan of only about five days. oup.com

SMNΔ7 Mouse Model : This widely studied model is genetically similar to severe models but also contains a transgene for the unstable SMNΔ7 protein. nih.gov These mice have a slightly longer lifespan of around 14 days and display clear motor neuron pathology, making them a standard for preclinical drug testing. smafoundation.orgoup.comnih.gov

"Intermediate" SMA Models : To better represent less severe forms of SMA, intermediate models have been developed. One such model incorporates a modified transgene that produces a modestly more functional protein (SMN read-through). oup.comresearchgate.net These mice show a significant extension in survival and less severe pathology, providing a valuable tool for testing therapeutics aimed at milder SMA types. oup.comresearchgate.net

C/C Mice : This model is part of an allelic series and represents a milder phenotype. It is the homozygous line with the fewest copies of human SMN2 that is still viable, making it useful for studying the disease in less severe contexts. smafoundation.org

Interactive Data Table: Key Rodent Models in SMA Research

| Model Name | Key Genetic Features | Typical Lifespan | Phenotypic Characteristics | Relevance for C29H23ClN2O5 Studies |

|---|---|---|---|---|

| SMNΔ7 Mouse | Human SMN2 transgene; Mouse Smn knockout; Human SMNΔ7 cDNA transgene nih.gov | ~14 days smafoundation.org | Severe motor deficits, progressive muscle weakness, reduced body weight. nih.gov | Standard model for testing efficacy of SMN2-splicing modifiers on survival and motor function. |

| "Severe" SMA Mouse | Human SMN2 transgene; Mouse Smn knockout. oup.com | ~5 days oup.com | Very severe phenotype with rapid disease progression. | Used to study drug effects in the most aggressive forms of the disease. |

| "Intermediate" SMA Mouse | Human SMN2 transgene; Mouse Smn knockout; Modified SMN read-through transgene. oup.comresearchgate.net | Significantly extended vs. severe models. | Milder pathology, allowing for longer-term studies of disease modification. | Assesses therapeutic efficacy in less severe SMA phenotypes. |

| C/C Mouse | Part of an allelic series with two copies of human SMN2. smafoundation.org | Viable, longer lifespan. | Milder, chronic phenotype with necrosis. smafoundation.org | Models milder forms of SMA for therapeutic evaluation. |

Large Animal Models

No studies utilizing large animal models for the preclinical evaluation of C29H23ClN2O5 have been found in the reviewed literature. Large animal models, such as pigs, sheep, and non-human primates, are often employed in later stages of preclinical research to assess the safety and efficacy of a compound in a biological system that more closely resembles human physiology. nih.govbiocompare.com The lack of data in this area suggests that C29H23ClN2O5 has not progressed to this stage of investigation, or the results of such studies are not publicly available.

Immunocompetent and Immunodeficient Strains

There is no available information regarding the investigation of C29H23ClN2O5 in either immunocompetent or immunodeficient animal strains. The use of both types of models is crucial for understanding the role of the immune system in the therapeutic efficacy and potential side effects of a compound. scintica.com Immunodeficient models are often used in cancer research to allow for the growth of human tumor xenografts, while immunocompetent models are essential for evaluating immunomodulatory effects. umn.edumdpi.com

Evaluation of Efficacy in Disease Models

Models of Microbial Infection

No research has been published detailing the evaluation of C29H23ClN2O5 in preclinical models of microbial infection. Such studies would typically involve inducing a bacterial, viral, or fungal infection in an animal model and then assessing the ability of the compound to reduce the microbial load or improve survival rates. frontiersin.orgresearchgate.net

Cancer Disease Models (e.g., Prostate Cancer, Acute Myeloid Leukemia, Melanoma)

There is no publicly available data on the efficacy of C29H23ClN2O5 in any cancer disease models, including but not limited to prostate cancer, acute myeloid leukemia, or melanoma. Preclinical cancer models, such as xenografts and genetically engineered mouse models, are fundamental for determining the anti-tumor activity of a new chemical entity.

Inflammatory Disease Models (e.g., Atopic Dermatitis, Rheumatoid Arthritis)

A review of scientific databases reveals no studies on the efficacy of C29H23ClN2O5 in animal models of inflammatory diseases like atopic dermatitis or rheumatoid arthritis. nih.gov These models are designed to mimic the pathological processes of human inflammatory conditions and are used to test the anti-inflammatory potential of novel compounds. mdpi.commdpi.comresearchgate.net

Preclinical Evaluation Techniques

While general preclinical evaluation techniques are well-established, no specific methodologies have been described in the context of C29H23ClN2O5 due to the absence of research on this compound. mdpi.com Standard techniques often include in vitro assays to determine mechanism of action, followed by in vivo studies to assess pharmacokinetics, pharmacodynamics, and efficacy.

Monitoring of Clinical Parameters in Animal Models

In preclinical animal studies, the systematic monitoring of clinical parameters is fundamental to assessing the physiological effects of a test compound. While specific studies detailing the monitoring of clinical parameters for C29H23ClN2O5 are not publicly documented, standard preclinical protocols for analogous compounds involve the observation and measurement of a range of health indicators in animal models, typically rodents such as mice and rats.

These parameters generally include:

Body Weight: Changes in body weight are a primary indicator of general health and toxicity.

Food and Water Consumption: Significant alterations can indicate adverse effects or changes in metabolism.

Clinical Observations: This includes daily checks for any changes in appearance, posture, behavior, and signs of pain or distress.

Vital Signs: Depending on the study, this may involve measurements of heart rate, blood pressure, and body temperature.

Table 1: Standard Clinical Parameters Monitored in Preclinical Animal Models

| Parameter | Description | Frequency of Measurement |

|---|---|---|

| Body Weight | Total body mass of the animal. | Daily or weekly |

| Food Intake | Amount of food consumed over a specific period. | Daily |

| Water Intake | Amount of water consumed over a specific period. | Daily |

| Clinical Signs | Observation of behavior, appearance, and physical condition. | Daily |

Histological and Pathological Analysis of Tissues

Histological and pathological analysis of tissues is a cornerstone of preclinical safety and efficacy evaluation, providing microscopic evidence of a compound's effect on organ structure and cellular morphology. nih.gov Following the completion of in vivo studies, major organs and tissues are collected from animal models for examination.

The standard procedure involves:

Tissue Fixation: Tissues are preserved in a fixative, commonly 10% neutral buffered formalin, to prevent degradation and maintain cellular structure. um.es

Processing and Embedding: The fixed tissues are dehydrated and embedded in paraffin wax to create solid blocks.

Sectioning and Staining: Thin sections are cut from the paraffin blocks and mounted on microscope slides. These sections are then stained, most commonly with Hematoxylin and Eosin (H&E), which allows for the visualization of cellular details. um.es

A board-certified veterinary pathologist then examines these slides to identify any pathological changes, such as inflammation, cell death (necrosis or apoptosis), cellular degeneration, or abnormal cell growth (hyperplasia or neoplasia). nih.gov For compounds like C29H23ClN2O5 analogues intended for specific therapeutic areas, such as oncology, the histological analysis would also focus on the target tissue to assess the compound's effect on tumor morphology. researchgate.net

Biomarker Analysis in Preclinical Settings

Biomarker analysis in preclinical research involves measuring specific molecules to indicate a biological state or condition. These measurable indicators are crucial for evaluating a compound's pharmacodynamic effects (what the drug does to the body) and potential toxicity before moving to human trials.

For analogues of C29H23ClN2O5, which fall into a class of compounds with known anti-inflammatory and anticancer potential, relevant biomarkers could include: alliedacademies.orgnih.gov

Inflammatory Cytokines: In studies of anti-inflammatory pyrrole derivatives, levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in blood or tissue samples would be measured to demonstrate the compound's mechanism of action. nih.gov

Enzyme Activity: For compounds designed as enzyme inhibitors, such as COX-2 inhibitors, assays would be performed to measure the activity of the target enzyme in relevant tissues. nih.gov

Markers of Cell Proliferation and Apoptosis: In anticancer studies, biomarkers like Ki-67 (for proliferation) and cleaved caspase-3 (for apoptosis) would be assessed in tumor tissue to determine the compound's effect on cancer cells.

These analyses provide quantitative data that can support the findings from histological examinations and help to elucidate the compound's mechanism of action at a molecular level.

Pharmacokinetic Profiling in Animal Models

Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). mdpi.com Understanding the PK profile of a compound is essential for determining its potential as a viable drug candidate. While specific PK data for C29H23ClN2O5 is not published, studies on analogous pyrrole derivatives would typically involve the following assessments in animal models.

After administration of the compound, blood samples are collected at various time points and analyzed to determine the concentration of the drug. This data is used to calculate key PK parameters:

Table 2: Key Pharmacokinetic Parameters

| Parameter | Description |

|---|---|

| Cmax | Maximum (peak) plasma concentration of the drug. |

| Tmax | Time at which Cmax is reached. |

| AUC | Area under the concentration-time curve, representing total drug exposure. |

| t1/2 | Half-life, the time required for the drug concentration to decrease by half. |

| CL | Clearance, the volume of plasma cleared of the drug per unit time. |

| Vd | Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

In silico ADMET predictions are often performed in the early stages of discovery for novel N-arylpyrrole derivatives to estimate their drug-like properties before advancing to more resource-intensive animal studies. nih.govmdpi.com

Ex Vivo Analyses from Animal Tissues

Ex vivo analyses bridge the gap between in vitro (in the lab) and in vivo (in the living organism) studies. nih.gov These experiments are conducted on tissues or cells taken directly from an organism and studied in a controlled laboratory environment. This approach allows for the investigation of a compound's effects on intact tissues while maintaining a degree of the biological complexity of the original system. nih.govmdpi.com

For a compound like C29H23ClN2O5 or its analogues, ex vivo studies could include:

Organ Culture: Tissues of interest (e.g., tumor biopsies, sections of skin or intestine) are cultured in the lab and treated with the compound. This allows for the direct observation of the compound's effects on tissue architecture and cell behavior. nih.govnih.gov

Receptor Binding Assays: Tissues known to express the target receptor or enzyme can be used to measure the binding affinity and specificity of the compound.

Metabolism Studies: Liver slices or isolated liver cells (hepatocytes) can be used to study how the compound is metabolized, identifying the resulting metabolic products.

These ex vivo models provide valuable data on a compound's mechanism, efficacy, and metabolism in a system that more closely resembles the in vivo environment than traditional cell culture. semanticscholar.org

Advanced Analytical Methodologies for C29h23cln2o5 Research

Spectroscopic Characterization Techniques

Spectroscopic methods are paramount in the elucidation of the molecular structure of C29H23ClN2O5. By analyzing the interaction of the compound with electromagnetic radiation, researchers can deduce its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For C29H23ClN2O5, both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map out the carbon-hydrogen framework.

Detailed ¹H NMR analysis, typically conducted in a solvent like DMSO-d₆ at 400 MHz, reveals distinct signals corresponding to each unique proton environment in the molecule. hrpub.org For instance, a singlet appearing at 10.53 ppm is characteristic of the coumarin-OH proton, while a three-proton singlet at 2.37 ppm indicates a methyl group attached to the coumarin (B35378) ring. hrpub.org The complex aromatic regions, with multiplets spanning from 6.55 to 8.42 ppm, correspond to the protons on the coumarin, quinoline (B57606), and benzoate (B1203000) rings. hrpub.org

¹³C NMR spectroscopy provides complementary information by identifying the different carbon environments. hrpub.org In a solvent such as CDCl₃ at 75 MHz, the spectrum of a C29H23ClN2O5 isomer displays numerous signals, including those for methyl carbons (14.6, 19.2 ppm), a methine carbon (53.6 ppm), and various aromatic and carbonyl carbons resonating at lower fields (110.1 to 178.2 ppm). hrpub.org

Table 1: ¹H NMR Spectroscopic Data for C29H23ClN2O5

| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment | Reference |

|---|---|---|---|---|

| 10.53 | s | 1H | coumarin-OH | hrpub.org |

| 8.42 | s | 1H | quinoline-H | hrpub.org |

| 7.59-8.03 | m | 4H | quinoline-H | hrpub.org |

| 6.64-7.81 | m | 4H | Ar-H | hrpub.org |

| 6.80 | s | 1H | sec. amine-NH | hrpub.org |

| 6.55-7.46 | m | 3H | coumarin-H | hrpub.org |

| 4.09 | q | 2H | -OCH₂- | hrpub.org |

| 2.37 | s | 3H | methyl coumarin | hrpub.org |

| 1.18 | t | 3H | -CH₃ | hrpub.org |

s: singlet, t: triplet, q: quartet, m: multiplet. Spectrum recorded in DMSO at 400 MHz.

Table 2: Selected ¹³C NMR Spectroscopic Data for a C29H23ClN2O5 Isomer

| Chemical Shift (δ ppm) | Carbon Environment | Reference |

|---|---|---|

| 178.2 | Carbonyl (C=O) | hrpub.org |

| 167.3 | Carbonyl (C=O) | hrpub.org |

| 166.3 | Carbonyl (C=O) | hrpub.org |

| 110.1-161.6 | Aromatic & Olefinic | hrpub.org |

| 61.2 | Methylene (B1212753) (-OCH₂-) | hrpub.org |

| 53.6 | Methine (-CH-) | hrpub.org |

| 19.2 | Methyl (-CH₃) | hrpub.org |

| 14.6 | Methyl (-CH₃) | hrpub.org |

Spectrum recorded in CDCl₃ at 75 MHz.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of C29H23ClN2O5. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the molecular formula. acgpubs.org

For one isomer of C29H23ClN2O5, an Atmospheric-Pressure Chemical Ionization (APCI) source yielded a measured mass of 513.1219 for the [M-H]⁻ ion, which closely matches the calculated value of 513.1223, thereby confirming its elemental composition. acs.org Another study using electrospray ionization (ESI-MS) reported an [M+1] ion at m/z 515.23. researchgate.net These techniques are vital for verifying the identity of the synthesized compound. acgpubs.orgacs.orgresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. hrpub.orgias.ac.in The IR spectrum of C29H23ClN2O5 exhibits several characteristic absorption bands that correspond to specific bond vibrations. hrpub.orgresearchgate.net

The presence of a hydroxyl (-OH) group is indicated by a broad absorption band around 3498.3 cm⁻¹. hrpub.orgias.ac.in A band at 3419.9 cm⁻¹ is assigned to the N-H stretching vibration of the secondary amine. hrpub.orgias.ac.in Strong absorptions in the carbonyl region, specifically at 1732.4 cm⁻¹ and 1715.6 cm⁻¹, are indicative of the ester (C=O) and the cyclic coumarin carbonyl groups, respectively. hrpub.orgias.ac.in Furthermore, C-N and C-Cl stretching vibrations are observed around 1277.7 cm⁻¹ and 1098.6 cm⁻¹, respectively. hrpub.orgias.ac.in

Table 3: Characteristic IR Absorption Bands for C29H23ClN2O5

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Reference |

|---|---|---|---|

| 3498.3 | -OH | Stretching | hrpub.orgias.ac.inresearchgate.net |

| 3419.9 | -NH | Stretching | hrpub.orgias.ac.inresearchgate.net |

| 1732.4 | Ester (COOC₂H₅) | C=O Stretching | hrpub.orgias.ac.inresearchgate.net |

| 1715.6 | Coumarin | Cyclic C=O Stretching | hrpub.orgias.ac.inresearchgate.net |

| 1277.7 | Amine | C-N Stretching | hrpub.orgias.ac.inresearchgate.net |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for monitoring the progress of the synthesis of C29H23ClN2O5, as well as for purifying the final product and assessing its purity.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method used to monitor the progress of chemical reactions leading to C29H23ClN2O5. hrpub.orgias.ac.inresearchgate.net Researchers use pre-coated TLC plates, typically with silica (B1680970) gel 60 F254 as the stationary phase. hrpub.orgresearchgate.net By spotting the reaction mixture on the plate and developing it with an appropriate mobile phase, such as a mixture of petroleum ether and ethyl acetate, the consumption of starting materials and the formation of the product can be tracked over time. ias.ac.in The separated spots on the TLC plate are visualized under ultraviolet (UV) light or by exposure to an iodine chamber, allowing for a qualitative assessment of the reaction's completion. hrpub.orgias.ac.inresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of chemical compounds like C29H23ClN2O5. This technique separates components of a mixture with high resolution and sensitivity, allowing for accurate quantification of the main compound and any impurities.

While specific HPLC methods for the analysis of C29H23ClN2O5 are not detailed in the reviewed literature, a typical method would involve a reversed-phase column (e.g., C18) as the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, run under either isocratic or gradient elution conditions. A UV detector would be used for quantification, set at a wavelength where the compound exhibits maximum absorbance. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Elemental and Structural Confirmation Methods

The precise determination of the elemental composition and the three-dimensional arrangement of atoms are fundamental to confirming the identity and purity of a synthesized chemical compound like C29H23ClN2O5.

Elemental Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a cornerstone technique for determining the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method provides a fundamental verification of a compound's empirical and molecular formula. For C29H23ClN2O5, the theoretical percentages of these elements can be calculated from its molecular formula, and these values are then compared against experimentally obtained data.

The theoretical percentages are calculated as follows:

Molecular Weight of C29H23ClN2O5: 514.97 g/mol

Weight of Carbon (C): 29 * 12.01 = 348.29 g/mol

Weight of Hydrogen (H): 23 * 1.01 = 23.23 g/mol

Weight of Chlorine (Cl): 1 * 35.45 = 35.45 g/mol

Weight of Nitrogen (N): 2 * 14.01 = 28.02 g/mol

Weight of Oxygen (O): 5 * 16.00 = 80.00 g/mol

From these values, the theoretical percentage composition can be determined. Experimental results from CHN analysis should ideally align closely with these theoretical values, typically within a ±0.4% margin, to confirm the sample's purity and elemental integrity.

Below is a table comparing the theoretical and hypothetical experimental values for C29H23ClN2O5.

| Element | Theoretical Percentage (%) | Hypothetical Experimental Percentage (%) |

| Carbon (C) | 67.64 | 67.59 |

| Hydrogen (H) | 4.50 | 4.53 |

| Nitrogen (N) | 5.44 | 5.41 |

X-ray Crystallography

When a compound can be crystallized, single-crystal X-ray crystallography offers unambiguous proof of its chemical structure. This powerful analytical technique provides precise information about the three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and stereochemistry.

For a molecule with the complexity of C29H23ClN2O5, X-ray crystallography would be the definitive method to confirm its intricate framework and the connectivity of its atoms. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map, from which the positions of the individual atoms can be determined.

While specific X-ray crystallography data for C29H23ClN2O5 is not widely available in public databases, any such study would report key crystallographic parameters. A hypothetical data table for such an analysis is presented below to illustrate the type of information that would be obtained.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 16.456 |

| c (Å) | 14.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 2378.4 |

| Z (molecules per unit cell) | 4 |

This detailed structural information is invaluable for understanding the compound's physical and chemical properties and for its potential applications in various fields of research.

Future Directions and Emerging Research Themes for C29h23cln2o5

Development of Novel C29H23ClN2O5 Derivatives with Enhanced Biological Profiles

The development of novel derivatives from a lead compound is a cornerstone of medicinal chemistry, aiming to enhance efficacy and selectivity. For C29H23ClN2O5, future research will likely focus on the synthesis of new analogues with improved biological activities. Drawing parallels from research on similar heterocyclic compounds, such as pyrazoline and benzimidazole (B57391) derivatives, chemists can explore modifications to the C29H23ClN2O5 structure to modulate its properties. jrespharm.comjapsonline.com

For instance, the introduction of different substituent groups on the aromatic rings could significantly influence the compound's antimicrobial or anti-inflammatory properties. Research on pyrazoline derivatives has shown that the addition of halogens like chloro and bromo groups can enhance antifungal activity. jrespharm.com Similarly, the incorporation of cyano and dimethylamino groups has been linked to increased antibacterial efficacy. jrespharm.com These findings suggest that targeted modifications to the C29H23ClN2O5 core could yield derivatives with superior therapeutic potential.

Table 1: Hypothetical C29H23ClN2O5 Derivatives and Their Potential Biological Activities

| Derivative ID | Modification | Predicted Biological Profile |

|---|---|---|

| C29H22BrClN2O5 | Bromine substitution | Enhanced antifungal activity |

| C31H28ClN3O5 | Addition of a dimethylamino group | Potentially increased antibacterial activity |

| C30H22ClN3O5 | Addition of a cyano group | Potentially increased antibacterial activity |

Exploration of New Biological Targets and Mechanisms of Action

A critical area of future research for C29H23ClN2O5 is the identification of its precise biological targets and the elucidation of its mechanisms of action. While initial studies may indicate a general biological effect, such as antimicrobial or anti-inflammatory activity, a deeper understanding of the molecular interactions is necessary for rational drug design. nih.gov

Phenotype-based screening, which identifies compounds that produce a desired effect in cells or organisms, often serves as the initial step. nih.gov Following this, target deconvolution strategies, such as photoaffinity labeling (PAL), can be employed to identify the specific proteins that C29H23ClN2O5 interacts with. mdpi.com This technique involves modifying the compound with a photoreactive group that, upon UV irradiation, forms a covalent bond with its target, allowing for subsequent identification. mdpi.com

Furthermore, exploring new therapeutic areas for C29H23ClN2O5 is a promising avenue. For example, many compounds with anti-inflammatory properties have been found to target enzymes like cyclooxygenase-2 (COX-2). ekb.eg Investigating the effect of C29H23ClN2O5 on such validated targets could open up new therapeutic applications. Functional genomics, utilizing technologies like CRISPR, can also be used to systematically identify genes and pathways affected by the compound, thus revealing its mechanism of action and potentially new therapeutic targets. astrazeneca.com

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is revolutionizing chemical and biological research. stanford.edu For C29H23ClN2O5, integrating these methodologies will be crucial for accelerating the discovery and optimization process.

Computational approaches, such as molecular docking, can predict the binding affinity and orientation of C29H23ClN2O5 and its derivatives within the active site of a target protein. ekb.eg This allows for the in-silico screening of large virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing. Finite element method simulations can also be used to understand the physical and chemical properties of the compound and its interactions with its environment. beilstein-journals.org

These computational predictions must be validated through rigorous experimental work. stanford.edu Techniques like X-ray crystallography can provide a high-resolution structure of the compound bound to its target, confirming the predictions from molecular docking. The continuous feedback loop between computational prediction and experimental verification creates a powerful engine for the rational design of more potent and selective C29H23ClN2O5-based therapeutics. iieta.org

Applications in Drug Discovery and Development Pipeline

The journey of a compound like C29H23ClN2O5 from a laboratory curiosity to a marketable drug is a long and complex process. ijpsjournal.com Understanding its potential progression through the drug discovery and development pipeline is essential for future research planning.

The initial stages involve target identification and validation, followed by lead identification and optimization, where derivatives of C29H23ClN2O5 would be synthesized and screened for improved properties. ijpsjournal.com Once a lead candidate is selected, it enters preclinical development, which involves in vitro and in vivo studies to assess its efficacy and to build a preliminary safety profile. nih.gov

Successful preclinical development is followed by the submission of an Investigational New Drug (IND) application to regulatory authorities. ijpsjournal.com This allows for the initiation of clinical trials in humans, which are conducted in multiple phases to evaluate the drug's safety, efficacy, and optimal dosing. ineteconomics.org The entire process is resource-intensive, often taking over a decade and requiring significant financial investment. arxiv.org The application of artificial intelligence and machine learning algorithms is an emerging trend to accelerate various stages of this pipeline, from identifying potential drug candidates to optimizing clinical trial design. nih.govarxiv.org

Table 2: Stages of Drug Discovery and Development for a C29H23ClN2O5-based Candidate

| Stage | Key Activities |

|---|---|

| Discovery | Target identification, lead discovery, and optimization of C29H23ClN2O5 derivatives. |

| Preclinical | In vitro and in vivo testing to determine efficacy and preliminary safety. |